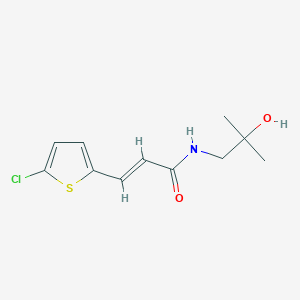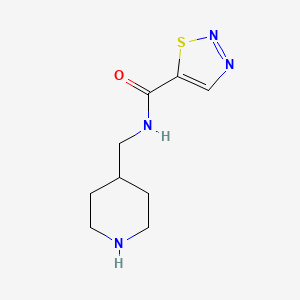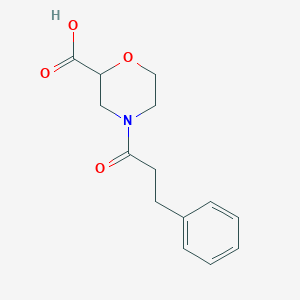
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is a chemical compound that belongs to the class of enamide compounds. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain, decrease blood glucose levels, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is its versatility in the laboratory. The compound can be easily synthesized and modified, allowing researchers to tailor its properties to specific applications. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have neuroprotective effects and may be able to prevent the accumulation of toxic proteins in the brain. Another area of interest is its potential use in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells and may be able to be developed into a new cancer therapy. Finally, further research is needed to fully understand the mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide can be achieved through a multi-step process. The starting material for the synthesis is 5-chlorothiophene-2-carboxylic acid, which is converted into 5-chlorothiophene-2-carboxylic acid chloride using thionyl chloride. The resulting compound is then reacted with N-(2-hydroxy-2-methylpropyl)prop-2-enamide in the presence of triethylamine to yield (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide.
Scientific Research Applications
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-11(2,15)7-13-10(14)6-4-8-3-5-9(12)16-8/h3-6,15H,7H2,1-2H3,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTZJHVKMRENQO-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=CC1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CNC(=O)/C=C/C1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)


![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)
![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)